Butyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)
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Overview
Description
Butyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound with a unique structure It is characterized by a pentacyclic core with multiple functional groups, including a bromine atom and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves multiple steps. The starting materials typically include a brominated precursor and a benzoic acid derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pentacyclic core and the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove oxygen atoms or reduce double bonds within the structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state and structure of the compound .
Scientific Research Applications
Butyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of Butyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves its interaction with molecular targets and pathways within cells. The bromine atom and other functional groups can participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction, gene expression, and enzyme activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a benzoate ester.
N-acetyl-N-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetamide:
Uniqueness
Butyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is unique due to its specific combination of functional groups and the presence of a bromine atom. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H24BrNO4 |
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Molecular Weight |
530.4 g/mol |
IUPAC Name |
butyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C29H24BrNO4/c1-2-3-15-35-28(34)17-9-8-10-18(16-17)31-26(32)24-23-19-11-4-6-13-21(19)29(30,25(24)27(31)33)22-14-7-5-12-20(22)23/h4-14,16,23-25H,2-3,15H2,1H3 |
InChI Key |
XKZUCXJZYDYRGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)Br |
Origin of Product |
United States |
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